5-((cyclohexyl(methyl)amino)methyl)-1-methyl-1H-pyrazole-3-carboxylic acid

Description

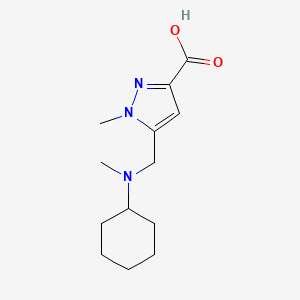

The compound 5-((cyclohexyl(methyl)amino)methyl)-1-methyl-1H-pyrazole-3-carboxylic acid (CAS: 1223748-43-3) is a pyrazole-based carboxylic acid derivative with the molecular formula C₁₃H₂₁N₃O₂ and a molecular weight of 251.33 g/mol . Its structure features a pyrazole ring substituted with a methyl group at position 1, a carboxylic acid group at position 3, and a cyclohexyl(methyl)aminomethyl moiety at position 5 (Figure 1).

Properties

IUPAC Name |

5-[[cyclohexyl(methyl)amino]methyl]-1-methylpyrazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21N3O2/c1-15(10-6-4-3-5-7-10)9-11-8-12(13(17)18)14-16(11)2/h8,10H,3-7,9H2,1-2H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOYBFNSGZHHHCE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)C(=O)O)CN(C)C2CCCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70676579 | |

| Record name | 5-{[Cyclohexyl(methyl)amino]methyl}-1-methyl-1H-pyrazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70676579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1223748-31-9 | |

| Record name | 5-[(Cyclohexylmethylamino)methyl]-1-methyl-1H-pyrazole-3-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1223748-31-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-{[Cyclohexyl(methyl)amino]methyl}-1-methyl-1H-pyrazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70676579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-((cyclohexyl(methyl)amino)methyl)-1-methyl-1H-pyrazole-3-carboxylic acid typically involves the following steps:

Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

Introduction of the cyclohexyl(methyl)amino group: This step involves the alkylation of the pyrazole ring with cyclohexylmethylamine, often using a suitable base such as sodium hydride or potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and green chemistry principles may be employed to enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methylamino group, leading to the formation of N-oxides or other oxidized derivatives.

Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or aldehyde.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions under appropriate conditions.

Major Products Formed

Oxidation: N-oxides, hydroxylated derivatives.

Reduction: Alcohols, aldehydes.

Substitution: Various substituted pyrazole derivatives with different functional groups.

Scientific Research Applications

5-((cyclohexyl(methyl)amino)methyl)-1-methyl-1H-pyrazole-3-carboxylic acid has several applications in scientific research:

Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its biological activities, including anti-inflammatory, analgesic, and antimicrobial properties.

Biological Research: The compound is used as a tool to study various biological processes and pathways, particularly those involving pyrazole derivatives.

Chemical Synthesis: It serves as an intermediate in the synthesis of more complex molecules and pharmaceuticals.

Industrial Applications: The compound may be used in the development of new materials, agrochemicals, and other industrial products.

Mechanism of Action

The mechanism of action of 5-((cyclohexyl(methyl)amino)methyl)-1-methyl-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes, modulating receptor activity, or interfering with cellular signaling pathways. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrazole-3-carboxylic acid derivatives are widely studied for their diverse biological activities. Below is a detailed comparison of the target compound with key analogs, focusing on structural features, physicochemical properties, and synthetic routes.

Substituent Variations at Position 5

Cyclohexylamino vs. Aromatic/Heteroaromatic Groups

- Target Compound: The cyclohexyl(methyl)amino group at position 5 introduces significant lipophilicity (predicted logP ~2.5), which may enhance membrane permeability compared to polar substituents .

- However, the furan’s lower hydrophobicity (logP ~1.8) may reduce cellular uptake compared to the cyclohexyl group .

- 5-(2H-1,3-Benzodioxol-5-yl)-1-methyl-1H-pyrazole-3-carboxylic acid (CAS: 40312-23-0): The benzodioxole substituent adds electron-rich aromatic character, which could enhance interactions with hydrophobic pockets in targets like kinases. Its molecular weight (262.22 g/mol) is slightly higher than the target compound .

Aminoalkyl vs. Amide Substituents

- However, the increased steric bulk (MW: 375.44 g/mol) may reduce solubility .

Variations in Pyrazole Ring Substitution

Position 1 Modifications

- 1-Ethyl-3-methyl-1H-pyrazole-5-carboxylic acid (CAS: 50920-65-5): Replacement of the methyl group with ethyl at position 1 slightly increases hydrophobicity (logP ~1.5 vs. ~1.2 for methyl). This change could alter metabolic stability .

- 1-(4-Methoxybenzyl)-5-methyl-1H-pyrazole-3-carboxylic acid : The 4-methoxybenzyl group adds aromaticity and electron-donating effects, which may enhance binding to serotonin receptors. However, the bulky substituent raises the molecular weight to 256.27 g/mol .

Carboxylic Acid Derivatives

- Methyl 3-(methoxycarbonyl)-1-methyl-1H-pyrazole-5-carboxylate (CAS: 117860-55-6): Esterification of the carboxylic acid reduces polarity (logP ~1.8 vs. ~0.5 for the acid form), improving cell permeability but requiring hydrolysis for activation .

- Amide Derivatives of 5-(4-Methylphenyl)-1-(quinolin-2-yl)-1H-pyrazole-3-carboxylic acid: Conversion to amides (e.g., with hydrazine) enhances stability and target specificity, as seen in kinase inhibitors. Such modifications are common in drug design .

Analytical Characterization

- Mass Spectrometry : The target compound’s molecular ion ([M+H]⁺) is observed at m/z 251.3 , consistent with its molecular weight . Similar compounds (e.g., 16m in ) show [M+H]⁺ peaks at m/z 388.3 , with HPLC retention times of 8.00 minutes .

- NMR Data : Pyrazole derivatives with cyclohexyl groups (e.g., 16m ) exhibit characteristic δ 1.57–2.15 ppm signals for cyclohexyl protons in CD₃OD .

Structural-Activity Relationship (SAR) Insights

- Lipophilicity and Bioavailability : The cyclohexyl group in the target compound balances lipophilicity and solubility, making it more drug-like than highly aromatic analogs (e.g., biphenyl derivatives in ).

- Electron-Withdrawing Effects : The carboxylic acid group at position 3 enhances hydrogen-bonding capacity, critical for enzyme inhibition (e.g., MST3 inhibitors in ).

- Steric Effects : Bulky substituents (e.g., benzodioxole in ) may hinder binding to flat active sites but improve selectivity for allosteric pockets.

Tabulated Comparison of Key Compounds

Biological Activity

5-((Cyclohexyl(methyl)amino)methyl)-1-methyl-1H-pyrazole-3-carboxylic acid, a pyrazole derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique molecular structure, which includes a pyrazole ring and a cyclohexyl group. Understanding its biological activity is essential for exploring its therapeutic applications, particularly in cancer treatment and anti-inflammatory responses.

- Molecular Formula : C₁₃H₂₁N₃O₂

- Molecular Weight : 251.32 g/mol

- CAS Number : 1223748-31-9

- MDL Number : MFCD14708258

Biological Activity Overview

Research has indicated that compounds similar to this compound exhibit various biological activities, including anticancer and anti-inflammatory effects. The following sections delve into specific findings related to this compound's biological activity.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. Notably, it has been associated with the inhibition of tubulin polymerization, which is crucial for cancer cell division.

Case Study: Tubulin Inhibition

In vitro assays demonstrated that this compound can arrest the cell cycle in the G2/M phase, effectively halting cancer cell proliferation. The IC50 values for related compounds were reported in the low micromolar range (0.08–12.07 mM), indicating significant potency against various cancer cell lines .

| Compound | IC50 (mM) | Mechanism of Action |

|---|---|---|

| This compound | 0.08 - 12.07 | Inhibition of tubulin polymerization |

| Related compound X | 0.283 | Inhibition of TNF-a release |

Anti-inflammatory Activity

The compound has also shown promise as an anti-inflammatory agent. It is believed to inhibit the release of pro-inflammatory cytokines, such as TNF-a, thereby mitigating inflammatory responses.

The anti-inflammatory effects are attributed to its ability to interfere with signaling pathways involved in inflammation, particularly through inhibition of MAPK pathways .

| Activity | Effect |

|---|---|

| TNF-a Release Inhibition | 97.7% at 10 mM |

| MAPK Pathway Interference | Significant |

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is critical for optimizing the efficacy of pyrazole derivatives. The presence of specific functional groups significantly influences biological activity.

Key Findings

- Cyclohexyl Group : Enhances lipophilicity and cellular uptake.

- Pyrazole Ring : Essential for interaction with target proteins involved in cancer proliferation.

- Carboxylic Acid : Plays a role in binding affinity and solubility.

Q & A

Structural Confirmation :

- NMR : Assign peaks for the pyrazole ring (δ 6.5–7.5 ppm for H-4), cyclohexyl protons (δ 1.0–2.5 ppm), and carboxylic acid (δ 12–13 ppm) .

- Mass Spectrometry : ESI-MS to confirm molecular weight (e.g., [M+H]⁺ expected for C₁₄H₂₂N₃O₂: 264.17) .

Crystallography : If crystalline, single-crystal X-ray diffraction can resolve stereochemistry .

Advanced Research Questions

Q. What strategies can resolve contradictions in reported biological activities of pyrazole derivatives?

- Root Causes of Discrepancies :

- Structural Variability : Minor substituent changes (e.g., halogenation at pyrazole positions) drastically alter bioactivity .

- Assay Conditions : Differences in cell lines (e.g., microbial vs. mammalian) or concentration ranges may explain conflicting results .

- Resolution Methods :

Dose-Response Curves : Establish EC₅₀/IC₅₀ values across multiple assays (e.g., antimicrobial vs. anticancer) .

Structure-Activity Relationship (SAR) : Systematically modify substituents (e.g., cyclohexyl vs. aryl groups) and compare activity trends .

Q. How do computational models aid in understanding the structure-activity relationships of this compound?

- Approaches :

Molecular Docking : Simulate binding to target proteins (e.g., kinases or microbial enzymes) using software like AutoDock Vina. Focus on hydrogen bonding between the carboxylic acid group and active-site residues .

QSAR Modeling : Corrogate electronic (e.g., logP, dipole moment) and steric descriptors with experimental bioactivity data .

Q. What are the challenges in scaling up the synthesis of this compound for preclinical studies?

- Key Issues :

- Intermediate Stability : Aminomethyl intermediates may degrade under prolonged storage; use in situ generation or low-temperature storage .

- Purification : Column chromatography is impractical at scale. Switch to recrystallization (e.g., using ethanol/water mixtures) or membrane-based separation technologies .

- Process Optimization : Employ continuous-flow reactors to enhance yield and reduce reaction times .

Q. How can researchers mitigate solubility issues during biological testing?

- Strategies :

Salt Formation : Convert the carboxylic acid to a sodium or potassium salt for improved aqueous solubility .

Co-Solvents : Use DMSO or PEG-400 in cell culture media (≤1% v/v to avoid cytotoxicity) .

Prodrug Design : Esterify the carboxylic acid to enhance membrane permeability, with hydrolysis in vivo regenerating the active form .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.